N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-2-24-17-9-10-18(14-6-4-3-5-13(14)17)25(22,23)20-15-11-12(19)7-8-16(15)21/h3-11,20-21H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJWNVOECFXFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Chlorination of Naphthalene
The synthesis begins with the sulfonation of naphthalene to produce naphthalene-1-sulfonic acid. Concentrated sulfuric acid at 160–180°C facilitates electrophilic substitution, yielding the sulfonic acid derivative. Subsequent ethoxylation introduces the ethoxy group via nucleophilic aromatic substitution. For example, reacting naphthalene-1-sulfonic acid with ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 120°C achieves 4-ethoxynaphthalene-1-sulfonic acid.
Chlorination of the hydroxyl-substituted aromatic amine precursor, 5-chloro-2-hydroxyaniline, typically employs thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Thionyl chloride offers higher selectivity, as demonstrated in the conversion of salicylic acid to acyl chlorides.
Synthesis of 4-Ethoxynaphthalene-1-Sulfonyl Chloride
The sulfonic acid intermediate is converted to its sulfonyl chloride using excess thionyl chloride under reflux. For instance, 4-ethoxynaphthalene-1-sulfonic acid (1.0 equiv) reacts with SOCl₂ (3.0 equiv) in dichloromethane (DCM) at 60°C for 4 hours, yielding the sulfonyl chloride. Excess SOCl₂ is removed via distillation, and the product is stabilized in anhydrous DCM for subsequent reactions.
Table 1: Reaction Conditions for Sulfonyl Chloride Formation
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Coupling with 5-Chloro-2-Hydroxyaniline
The sulfonamide bond forms via nucleophilic substitution between 4-ethoxynaphthalene-1-sulfonyl chloride and 5-chloro-2-hydroxyaniline. Triethylamine (TEA) or pyridine neutralizes HCl, enhancing reaction efficiency. A representative protocol involves:
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Dissolving 5-chloro-2-hydroxyaniline (1.2 equiv) in anhydrous tetrahydrofuran (THF).
-
Adding sulfonyl chloride (1.0 equiv) dropwise at 0°C.
Workup includes extraction with ethyl acetate, washing with 1M HCl and brine, and drying over Na₂SO₄. Chromatography (silica gel, hexane/ethyl acetate) isolates the product in 70–75% yield.
Table 2: Optimization of Coupling Reaction
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Triethylamine | THF | 25°C | 72% |
| Pyridine | DCM | 0°C → 25°C | 68% |
| DMAP | Acetonitrile | 40°C | 65% |
Alternative Pathways and Modifications
Protection-Deprotection Strategy for Hydroxyl Groups
To prevent undesired side reactions, the hydroxyl group on 5-chloro-2-hydroxyaniline is protected as a tert-butyldimethylsilyl (TBS) ether. After sulfonamide formation, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF. This method improves yield to 80–85% by minimizing oxidation or sulfonation at the phenolic oxygen.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. Combining 4-ethoxynaphthalene-1-sulfonyl chloride (1.0 equiv) and 5-chloro-2-hydroxyaniline (1.1 equiv) in DMF with K₂CO₃ (2.0 equiv) under microwave conditions (100°C, 300 W, 20 minutes) achieves 78% yield.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, naphthalene-H), 7.92–7.88 (m, 2H), 7.52 (dd, J = 8.8, 2.4 Hz, 1H), 7.32 (d, J = 2.4 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
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IR (KBr): 3260 cm⁻¹ (N–H), 1590 cm⁻¹ (S=O), 1245 cm⁻¹ (C–O–C).
Industrial-Scale Production
Pilot-scale reactions (10 kg batch) use continuous flow reactors to enhance mixing and heat transfer. Ethyl acetate replaces THF for cost efficiency, achieving 82% yield with 99.5% purity by HPLC .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel materials.
Biology
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been investigated for its potential biological activities , including:
- Antimicrobial properties : Studies indicate effectiveness against various bacterial and fungal strains, comparable to established antibiotics like penicillin G and ciprofloxacin .
Medicine
In pharmaceutical research, this compound is explored as a potential drug candidate . Its structural features may interact with specific biological targets, leading to therapeutic effects in conditions such as infections or cancer.
Case Studies
- Antimicrobial Activity :
-
Cancer Research :
- Investigations into the compound's mechanism of action revealed its ability to interfere with cellular pathways involved in tumor growth, suggesting potential use in cancer therapies.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Naphthalene Cores
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide ()
- Structural Similarities : Shares the 4-ethoxynaphthalene-1-sulfonamide backbone.
- Key Differences : Incorporates a 2,7-dimethylindole side chain instead of the 5-chloro-2-hydroxyphenyl group.
- Physical Properties : Higher molecular weight (422.54 g/mol) compared to the target compound, likely due to the indole substituent .
N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide ()
- Structural Similarities : Contains the same 5-chloro-2-hydroxyphenyl sulfonamide group.
- Key Differences : Uses a trimethylbenzene ring instead of ethoxynaphthalene.
Carboxamide and Benzamide Analogs
N-(5-chloro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide ()
- Structural Similarities : Chloro-substituted aromatic ring.
- Key Differences : Carboxamide functional group and cyclopentane backbone.
- Impact on Activity : The carboxamide group and rigid cyclopentane structure are associated with anti-inflammatory effects, whereas sulfonamides like the target compound often exhibit broader enzymatic inhibition .
N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide ()
- Structural Similarities : 5-chloro-2-hydroxyphenyl group.
- Key Differences : Tetrazole and benzamide groups replace the sulfonamide-naphthalene system.
- Impact on Activity : The tetrazole ring enhances metabolic stability and bioavailability, but the absence of a sulfonamide moiety limits enzyme-targeting versatility .
Substituent Effects on Bioactivity and Physicochemical Properties
- Chloro vs.
- Ethoxy vs. Methoxy Groups : Ethoxy substituents (e.g., in the target compound) confer greater lipophilicity and steric bulk than methoxy groups, which may improve binding to hydrophobic enzyme pockets .
- Hydroxyl Group Role : The 2-hydroxyl group in the target compound facilitates hydrogen bonding, critical for interactions with biological targets like cyclooxygenase (COX) enzymes .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Notable Bioactivity |
|---|---|---|---|
| Target Compound | Naphthalene-sulfonamide | 4-ethoxy, 5-chloro-2-hydroxyphenyl | Antibacterial, enzyme inhibition |
| N-[2-(2,7-dimethylindol-3-yl)ethyl]-4-ethoxy- | Naphthalene-sulfonamide | Indole side chain | Analgesic (serotonergic) |
| N-(5-chloro-2-hydroxyphenyl)-trimethylbenzene- | Benzene-sulfonamide | 2,4,6-trimethyl | Anti-inflammatory |
| N-(5-chloro-2-methylphenyl)-cyclopentane-carboxamide | Cyclopentane-carboxamide | Chloro-methylphenyl | Anti-inflammatory |
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~375.84 | Moderate in DMSO | 3.2 |
| N-[2-(2,7-dimethylindol-3-yl)ethyl]-4-ethoxy- | 422.54 | Low in water | 4.1 |
| N-(5-chloro-2-hydroxyphenyl)-trimethylbenzene- | 341.82 | High in ethanol | 2.8 |
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide is a sulfonamide compound notable for its unique structural features, including a naphthalene ring system and various substituents that may influence its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.84 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The presence of the chloro and hydroxy groups in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, leading to bacterial growth inhibition.
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate inhibition |
| This compound | Escherichia coli | Moderate inhibition |
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory properties. The compound's structural characteristics may facilitate interaction with inflammatory pathways, potentially reducing cytokine production. In vitro studies have demonstrated that similar compounds can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : By mimicking p-amino benzoic acid (PABA), sulfonamides can competitively inhibit the enzyme dihydropteroate synthase.
- Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways associated with inflammation, thereby reducing the synthesis of inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of various sulfonamides, indicating that compounds with similar structural motifs exhibited enhanced activity against Gram-positive bacteria.
- Inflammation Model : In a murine model of inflammation, related sulfonamides significantly reduced paw swelling and serum levels of inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Structure-Activity Relationship (SAR) : Research has established that modifications on the naphthalene ring can significantly influence the biological activity of sulfonamides, guiding further development of more potent derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via sulfonylation of the naphthalene sulfonyl chloride intermediate with 5-chloro-2-hydroxyaniline. Key steps include:
- Chlorosulfonation : Introduce the sulfonyl group to naphthalene under controlled conditions (e.g., ClSO₃H in DCM at 0–5°C).
- Etherification : Ethoxy substitution at the 4-position of naphthalene using NaH and ethyl bromide in THF.
- Coupling : React the sulfonyl chloride with 5-chloro-2-hydroxyaniline in a base (e.g., pyridine) to form the sulfonamide bond .
- Validation : Monitor reactions via TLC and purify intermediates via recrystallization or column chromatography.
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite for structure refinement.
- Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100 K.
- Refinement : Apply SHELXL for least-squares refinement, accounting for anisotropic displacement parameters and hydrogen bonding .
- Key Metrics : Report R-factors (<5%), bond lengths (±0.01 Å), and angles (±0.1°).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this sulfonamide?
- Methodological Answer : Address discrepancies by:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
- Metabolic Stability : Use LC-MS to assess compound integrity under experimental conditions.
- Structural Confirmation : Re-validate the compound’s purity via NMR and HRMS before testing .
- Case Study : If conflicting IC₅₀ values arise in kinase inhibition studies, compare results across multiple labs using shared reference compounds.
Q. What experimental strategies are effective for studying its interaction with ion channels (e.g., hERG)?
- Methodological Answer :
- Electrophysiology : Use patch-clamp assays on HEK293 cells expressing hERG channels.
- Concentration-Response : Apply the compound at 0.1–100 µM and measure current inhibition (IC₅₀).
- Controls : Include positive controls (e.g., MK-499) and assess voltage-dependent effects .
- Data Interpretation : Use Hill plots to analyze cooperative binding and assess off-target effects via selectivity panels.
Q. How can structure-activity relationships (SAR) be explored for substituent modifications?
- Methodological Answer :
- Analog Synthesis : Replace the ethoxy group with methoxy, propoxy, or halogens (e.g., F, Br) to assess electronic effects.
- Biological Testing : Compare analogs in functional assays (e.g., antimicrobial activity via MIC determination).
- Computational Modeling : Perform docking studies with target proteins (e.g., COX-2) using AutoDock Vina .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility or stability data in different solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm).
- Stability Studies : Incubate at 25°C/37°C for 24–72 hours, analyze degradation via HPLC.
- pH Dependence : Assess protonation states via pKa determination (e.g., potentiometric titration) .
- Resolution : If DMSO stock solutions precipitate in aqueous buffers, use sonication or co-solvents (e.g., PEG-400).
Experimental Design for Mechanistic Studies
Q. What in vitro assays are suitable for elucidating its mechanism of action in cancer cells?
- Methodological Answer :
- Apoptosis Assays : Use Annexin V-FITC/PI staining with flow cytometry.
- Cell Cycle Analysis : Fix cells with ethanol, stain with propidium iodide, and analyze via FACS.
- Western Blotting : Probe for caspase-3, PARP, and Bcl-2 family proteins .
- Controls : Include untreated cells and reference apoptosis inducers (e.g., staurosporine).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
